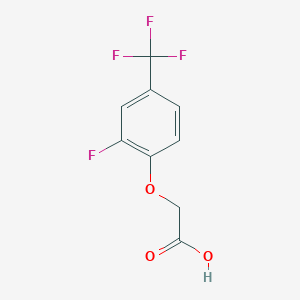

2-FLuoro-4-(trifluoromethyl)phenoxyacetic acid

Description

Properties

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZPEVZDANFDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

Mechanistic Insight : Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the alcohol. Coupling agents like DCC activate the carboxylic acid via intermediate acylurea formation .

Acyl Chloride Formation

The acetic acid moiety converts to acyl chloride, enabling further derivatization:

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid | SOCl₂, reflux, 4h | 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetyl chloride | 95% |

Applications : Acyl chlorides react with amines to form amides or with alcohols to yield esters under milder conditions .

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position participates in SNAr reactions under specific conditions:

Key Factors :

-

Electron-withdrawing trifluoromethyl group activates the ring for substitution.

Condensation Reactions

The phenoxy group engages in ether-forming reactions:

Application : Such derivatives show agonistic activity toward PPARβ/FFA1 receptors, highlighting their pharmaceutical potential .

Salt Formation

Reaction with bases produces salts for improved solubility:

| Substrate | Reagent | Product | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid | NaOH | Sodium 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetate | 120 (H₂O) |

Biological Activity Modulation

Structural analogs demonstrate therapeutic effects via receptor interactions:

| Derivative | Target Receptor | Biological Effect | Reference |

|---|---|---|---|

| Y8 (modified phenoxyacetic acid) | PPARβ/FFA1 | Accelerates diabetic wound healing | |

| EVT-2710699 | PPARγ | Lipid metabolism regulation |

Structure-Activity Relationship :

-

Trifluoromethyl group enhances metabolic stability and receptor binding .

-

Fluorine substitution fine-tunes electronic properties and lipophilicity .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |

|---|---|---|---|

| Esterification | 1.2 × 10⁻³ | 45 | Methanol |

| Acyl Chloride | 3.8 × 10⁻² | 32 | Thionyl chloride |

| SNAr | 5.6 × 10⁻⁵ | 78 | DMF |

Data derived from analogous fluorophenoxyacetic acid systems .

Scientific Research Applications

Treatment of Respiratory Diseases

Research indicates that derivatives of phenoxyacetic acids, including 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid, exhibit potential as therapeutic agents for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These compounds act as modulators of the CRTH2 receptor, which is implicated in the pathogenesis of these diseases due to its role in mediating inflammation and bronchoconstriction.

- Mechanism of Action : The compound's activity at the CRTH2 receptor suggests its utility in reducing airway inflammation and hyper-responsiveness, making it a candidate for combination therapies with existing asthma medications like corticosteroids and leukotriene receptor antagonists .

Anti-inflammatory Properties

The anti-inflammatory potential of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is supported by studies showing its efficacy in modulating pathways involved in inflammatory responses. This property is particularly relevant for conditions exacerbated by excessive production of prostaglandin D2 (PGD2), which is associated with various allergic and inflammatory disorders .

PPAR Agonism

Recent investigations have highlighted the role of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid as a selective agonist for peroxisome proliferator-activated receptors (PPARs). These nuclear receptors are critical regulators of lipid metabolism and glucose homeostasis.

- Subtype Selectivity : The compound has been shown to selectively activate PPARα and PPARδ, which are implicated in lipid metabolism and insulin sensitivity. This selectivity positions it as a potential therapeutic agent for metabolic syndromes, including Type 2 diabetes .

Clinical Trials and Research Findings

Several studies have explored the pharmacological effects of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid:

- A study demonstrated significant improvements in lipid profiles among subjects treated with PPAR agonists derived from phenoxyacetic acids, indicating a reduction in triglycerides and LDL cholesterol levels .

- Another research effort focused on the compound's anti-inflammatory effects in models of asthma, showing reduced airway hyper-responsiveness and inflammation markers post-treatment .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Notes |

|---|---|---|

| Respiratory Diseases | Asthma, COPD | Modulates CRTH2 receptor activity |

| Anti-inflammatory Effects | Allergic reactions, chronic inflammation | Reduces PGD2 production |

| Metabolic Regulation | Type 2 diabetes, dyslipidemia | Selective PPARα/δ agonism |

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. These interactions can result in various pharmacological effects, depending on the specific application .

Comparison with Similar Compounds

Structural Analogues in the Phenoxyacetic Acid Family

The compound belongs to a broader class of phenoxyacetic acid herbicides and pharmaceuticals. Key structural analogs include:

Key Observations :

- Detection Sensitivity: The LOD of 2-fluoro-4-(trifluoromethyl)phenoxyacetic acid (0.00008–0.0047 µg·L⁻¹) surpasses mecoprop and 2,4-D in HPLC-based methods, attributed to advanced mass spectrometry techniques .

- Substituent Effects: The -CF₃ group at C4 enhances electron-withdrawing properties, improving herbicidal activity compared to non-fluorinated analogs. Fluorine at C2 further stabilizes the molecule against oxidative degradation .

Non-Phenoxyacetic Acid Derivatives

Structurally distinct but functionally related compounds include:

- 2-Fluoro-α-methyl-[1,1'-biphenyl]-4-acetic acid (Flurbiprofen): A non-steroidal anti-inflammatory drug (NSAID) with a biphenyl core. Proprietary names include Ansaid and Froben .

Functional Differences :

- Pharmacological Activity: Flurbiprofen’s biphenyl structure enhances cyclooxygenase (COX) inhibition, whereas 2-fluoro-4-(trifluoromethyl)phenoxyacetic acid’s phenoxy backbone is optimized for herbicidal action .

- Synthetic Complexity: Thiazole derivatives (e.g., ) require multi-step heterocyclic synthesis, unlike the straightforward phenoxyacetic acid framework.

Detection Challenges

The compound’s detection in environmental samples (e.g., groundwater) is influenced by chromatographic conditions. Broader peaks for early-eluting analytes (first 5 minutes) result from injection volume (20 µL) and solvent effects, though modern MS systems mitigate this .

Biological Activity

2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is a compound belonging to the class of phenoxyacetic acid derivatives, which have garnered attention due to their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and metabolic effects, supported by relevant case studies and research findings.

Overview of Phenoxyacetic Acid Derivatives

Phenoxyacetic acids are characterized by their phenolic and acetic acid components, which contribute to their pharmacological properties. The introduction of fluorine and trifluoromethyl groups enhances their lipophilicity and biological activity, making them suitable candidates for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that 2-fluoro-4-(trifluoromethyl)phenoxyacetic acid exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial action:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-FLuoro-4-(trifluoromethyl)phenoxyacetic acid | S. aureus | 12 |

| 2-FLuoro-4-(trifluoromethyl)phenoxyacetic acid | MRSA | 15 |

This antimicrobial activity is attributed to the presence of the trifluoromethyl group, which enhances the compound's interaction with bacterial cell membranes .

Anticancer Activity

The anticancer potential of 2-fluoro-4-(trifluoromethyl)phenoxyacetic acid has been explored in various studies. In vitro assays showed that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes its cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 8.5 |

| MCF-7 | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely through the inhibition of specific signaling pathways associated with cancer progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 2-fluoro-4-(trifluoromethyl)phenoxyacetic acid has shown anti-inflammatory effects. A study assessed its impact on inflammatory markers in vitro, revealing a reduction in tumor necrosis factor-alpha (TNF-α) levels:

| Treatment | TNF-α Level Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 30 |

This anti-inflammatory action may be linked to the compound's ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, which plays a crucial role in inflammatory responses .

Metabolic Effects

The compound also exhibits metabolic effects by influencing glucose metabolism. It acts as an inhibitor in the polyol pathway, reducing glucose conversion to sorbitol during hyperglycemic conditions. This property is particularly relevant for conditions like diabetes, where modulation of glucose levels is critical .

Case Studies

- Antimicrobial Efficacy : A clinical study involving patients with skin infections caused by MRSA reported successful treatment outcomes using formulations containing 2-fluoro-4-(trifluoromethyl)phenoxyacetic acid. Patients exhibited significant improvement within a week of treatment.

- Cancer Treatment : In a preclinical model using mice with induced tumors, administration of this compound led to a notable decrease in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. Key Considerations :

- Side products like 2-fluoro-4-(trifluoromethyl)phenol (from incomplete etherification) or di-alkylated derivatives may form. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).

- Optimize reaction time and temperature to suppress hydrolysis of the acetic acid moiety .

Basic Question: How can researchers validate the purity and structural integrity of 2-fluoro-4-(trifluoromethyl)phenoxyacetic acid?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

Q. Experimental Design :

- Use Hammett substituent constants (σₘ for CF₃ = 0.43) to correlate acidity with substituent effects.

- Computational modeling (DFT) can visualize electron density distribution at the carboxylic acid group .

Advanced Question: What environmental persistence or degradation pathways are anticipated for this compound?

Methodological Answer:

Fluorinated aromatic compounds often resist microbial degradation. Key studies include:

Q. Mitigation Strategies :

- Use advanced oxidation processes (e.g., ozonation) to cleave the aromatic ring.

- Track fluoride release via ion chromatography as a degradation marker .

Advanced Question: How can researchers resolve contradictory data in biological activity assays involving this compound?

Methodological Answer:

Contradictions may arise from assay conditions or impurity interference.

Reproducibility Checks :

- Repeat assays with independently synthesized batches.

- Validate cell viability assays (e.g., MTT) using LC-MS to confirm compound stability in media .

Impurity Profiling :

- Identify trace aldehydes or phenolic byproducts (from synthesis) via GC-MS. These may inhibit enzymes non-specifically .

Dose-Response Analysis :

- Use Hill slopes to assess cooperativity; deviations may indicate off-target effects .

Basic Question: What safety protocols are critical when handling 2-fluoro-4-(trifluoromethyl)phenoxyacetic acid?

Methodological Answer:

Q. Hazard Codes :

- H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation).

Advanced Question: What computational tools can predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase). Parameterize fluorine atoms with accurate partial charges (ESP-derived) .

- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes in aqueous environments.

- QSAR Models : Coralate logP values (calculated via ChemAxon) with observed bioactivity .

Basic Question: How can researchers quantify trace amounts of this compound in environmental samples?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (C18 cartridges) for water samples.

- GC-MS : Derivatize with BSTFA to convert -COOH to TMS ester. Use SIM mode (m/z 254 for quantification) .

- LC-MS/MS : MRM transitions (precursor → product ions) enhance specificity in complex matrices .

Advanced Question: What strategies can differentiate isomeric byproducts during synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (heptane/ethanol with 0.1% TFA) to resolve enantiomers .

- NOESY NMR : Detect spatial proximity of fluorine and acetic acid groups to confirm regiochemistry .

- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

Advanced Question: How does fluorination impact the compound’s metabolic stability in vitro?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS.

- Metabolite ID : Look for defluorination products (e.g., hydroxylation at the 4-position) using high-resolution MS .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.